molecular formula C17H26N2O2 B6007544 1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone

1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone

Cat. No.: B6007544
M. Wt: 290.4 g/mol
InChI Key: RSSWVYDTQXTSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with a benzyl group and a diethylamino group attached to an ethanone moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

    Benzylation: The morpholine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Attachment of the Diethylamino Group: The final step involves the reaction of the benzylated morpholine with diethylamine and an appropriate acylating agent to form the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylmorpholin-4-yl)-2-(diethylamino)ethanone: Similar structure but with a phenyl group instead of a benzyl group.

    1-(2-Benzylpiperidin-4-yl)-2-(diethylamino)ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

1-(2-Benzylmorpholin-4-yl)-2-(diethylamino)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring provides stability, while the benzyl and diethylamino groups enhance its versatility in chemical synthesis and potential therapeutic applications.

Properties

IUPAC Name

1-(2-benzylmorpholin-4-yl)-2-(diethylamino)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-3-18(4-2)14-17(20)19-10-11-21-16(13-19)12-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSSWVYDTQXTSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)N1CCOC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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